4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Medicinal Chemistry Physicochemical Profiling ADME Optimization

4-Chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS 1190321-64-2) is a specifically substituted 7-azaindole (pyrrolo[2,3-b]pyridine) derivative that incorporates three synthetically and pharmacologically decisive features on a single bicyclic core: a 4-chloro leaving-group handle, a 2-oxo-2,3-dihydro lactam functionality, and a 6-cyano hinge-binding motif. The 7-azaindole scaffold is a privileged kinase-inhibitor pharmacophore, and the 6-carbonitrile orientation has been explicitly linked to CHK1 kinase inhibition with an IC₅₀ of 445 nM in a closely related analog.

Molecular Formula C8H4ClN3O
Molecular Weight 193.59 g/mol
Cat. No. B11759358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Molecular FormulaC8H4ClN3O
Molecular Weight193.59 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(N=C2NC1=O)C#N)Cl
InChIInChI=1S/C8H4ClN3O/c9-6-1-4(3-10)11-8-5(6)2-7(13)12-8/h1H,2H2,(H,11,12,13)
InChIKeyNFTKEYVLKYRSJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile: Procurement-Relevant Structural Identity and Scaffold Context


4-Chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS 1190321-64-2) is a specifically substituted 7-azaindole (pyrrolo[2,3-b]pyridine) derivative that incorporates three synthetically and pharmacologically decisive features on a single bicyclic core: a 4-chloro leaving-group handle, a 2-oxo-2,3-dihydro lactam functionality, and a 6-cyano hinge-binding motif. The 7-azaindole scaffold is a privileged kinase-inhibitor pharmacophore, and the 6-carbonitrile orientation has been explicitly linked to CHK1 kinase inhibition with an IC₅₀ of 445 nM in a closely related analog [1]. The compound possesses a molecular formula of C₈H₄ClN₃O, a molecular weight of 193.59 g/mol, a calculated LogP of 1.96, and a density of 1.6±0.1 g/cm³ .

Why 4-Chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile Cannot Be Replaced by a Simpler 7-Azaindole Analog


Substituting this compound with a generic 7-azaindole or a partially decorated analog risks losing the orthogonal reactivity and pharmacological precision that its three substituents collectively provide. Removal of the 2-oxo group (i.e., using 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile) increases LogP from 1.96 to 2.93, a shift of nearly one log unit that alters solubility, permeability, and off-target binding profiles . Eliminating the 4-chloro substituent (i.e., using 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile) eliminates the sole site for palladium-catalyzed cross-coupling diversification, effectively terminating the synthetic utility of the building block. Relocating the nitrile from the 6-position to the 5-position (i.e., 4-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile) alters the vector of the key hydrogen-bond-acceptor pharmacophore, which is known to determine kinase-selectivity profiles in pyrrolo[2,3-b]pyridine-based inhibitors [1]. Each structural modification therefore produces a functionally distinct chemical entity that cannot serve as a direct surrogate in structure-activity-relationship (SAR) programs or in multi-step synthetic sequences that depend on regiospecific reactivity.

Quantitative Differentiation Evidence for 4-Chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile


LogP Reduction via 2-Oxo Substitution: Lipophilicity Comparison with the Non-Oxo Analog

The 2-oxo-2,3-dihydro modification in the target compound reduces calculated LogP by 0.97 log units relative to its fully aromatic non-oxo counterpart, 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS 935466-70-9). The target compound exhibits LogP = 1.96 , whereas the non-oxo analog displays LogP = 2.93 . This difference corresponds to a roughly 10-fold shift in the theoretical octanol–water partition coefficient and is expected to translate into measurably higher aqueous solubility and reduced plasma protein binding.

Medicinal Chemistry Physicochemical Profiling ADME Optimization

Kinase Hinge-Binding Pharmacophore: 6-Carbonitrile Orientation Validated by CHK1 Inhibition Data

The 6-carbonitrile substituent on the pyrrolo[2,3-b]pyridine scaffold has been experimentally validated as a competent hinge-binding motif. A closely related analog retaining the 2-oxo group and the 6-carbonitrile vector (BindingDB BDBM14670) inhibits CHK1 kinase with an IC₅₀ of 445 nM [1]. This provides direct quantitative evidence that the 6-cyano orientation is pharmacologically productive, whereas regioisomeric 5-carbonitrile analogs (e.g., CAS 2864480-21-5) lack equivalent publicly disclosed activity data and project a different hydrogen-bond-acceptor trajectory that would require de novo SAR exploration.

Kinase Inhibition Medicinal Chemistry Hinge-Binding Motif

Synthetic Diversifiability: 4-Chloro Substituent as a Cross-Coupling Handle vs. Non-Chloro Analog

The 4-chloro substituent serves as an electrophilic site for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira), enabling regioselective C–C and C–N bond formation at the 4-position of the 7-azaindole core. In contrast, the non-chloro analog 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS 1190317-09-9) lacks this reactive handle, requiring de novo functionalization strategies that are less modular and often lower-yielding [1]. The 4-chloro-7-azaindole scaffold is a recognized key intermediate in the synthesis of kinase inhibitors including GDC-0575 and Janus kinase inhibitors, underscoring the synthetic value of this substitution pattern .

Synthetic Chemistry Cross-Coupling Building Block Utility

Physicochemical Property Matrix: Density and Boiling Point Enable Handling Differentiation

The target compound exhibits a density of 1.6±0.1 g/cm³ and a boiling point of 408.8±45.0 °C at 760 mmHg . These values distinguish it from the non-oxo analog 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, which has a lower molecular weight (177.59 g/mol vs. 193.59 g/mol) and a lower predicted boiling point. The higher density and boiling point of the 2-oxo derivative are consistent with stronger intermolecular hydrogen bonding mediated by the lactam carbonyl, which can influence crystallization behavior, chromatographic retention times, and thermal stability during large-scale synthesis and purification.

Process Chemistry Analytical Chemistry Quality Control

Targeted Application Scenarios for 4-Chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile


Kinase Inhibitor Lead Optimization Requiring Reduced Lipophilicity

Medicinal chemistry teams optimizing CHK1, CDK7, or CDK12 inhibitor leads can deploy this compound as a scaffold with a LogP of 1.96—nearly one log unit lower than the non-oxo analog—to improve aqueous solubility and mitigate lipophilicity-driven off-target profiles . The 6-carbonitrile maintains the kinase hinge-binding interaction validated at 445 nM IC₅₀ for CHK1 [1], while the 4-chloro group allows rapid parallel library synthesis via Suzuki coupling.

Regiospecific Building Block for 4,6-Disubstituted 7-Azaindole Libraries

The 4-chloro and 6-cyano substitution pattern provides two orthogonal vectors for sequential functionalization: the chloro can be displaced via Pd-catalyzed cross-coupling without affecting the nitrile, and the nitrile can be converted to amide, amine, or tetrazole pharmacophores in a subsequent step. This regiospecificity is not available with the 5-carbonitrile isomer or the non-chloro analog, reducing the number of synthetic steps and protecting-group manipulations required to reach diverse target compounds [2].

Crystallization and Process Development for Lactam-Containing Heterocycles

The 2-oxo lactam functionality introduces a strong hydrogen-bond-accepting carbonyl that alters the solid-state packing of the molecule, reflected in its higher density (1.6 g/cm³) and elevated boiling point relative to the non-oxo analog . Process chemistry groups can exploit these properties to design selective crystallization protocols and optimize purification trains, particularly when scaling up intermediates for GMP manufacturing.

Quote Request

Request a Quote for 4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.